2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol

Carcinogenicity Genotoxicity 5-Nitrothiophene

For medicinal chemistry teams developing CNS-penetrant TRPV1 antagonists or systematic EGFR kinase SAR, CAS 783317-42-0 is the preferred 2-(thiophen-2-yl)quinazoline building block. Unlike 5-nitrothiophene analogs, which induced 100% mammary adenocarcinoma in rodent models, this non-nitro scaffold carries no genotoxicity liability, eliminating downstream regulatory friction. The single-HBD N-methyl-N-(2-hydroxyethyl)amino motif supports CNS lead-likeness per Rule-of-3 guidelines, while the unsubstituted quinazoline core provides the cleanest baseline for sequential 6,7-dimethoxy and 5-halogen SAR exploration.

Molecular Formula C15H15N3OS
Molecular Weight 285.37
CAS No. 783317-42-0
Cat. No. B2610224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol
CAS783317-42-0
Molecular FormulaC15H15N3OS
Molecular Weight285.37
Structural Identifiers
SMILESCN(CCO)C1=NC(=NC2=CC=CC=C21)C3=CC=CS3
InChIInChI=1S/C15H15N3OS/c1-18(8-9-19)15-11-5-2-3-6-12(11)16-14(17-15)13-7-4-10-20-13/h2-7,10,19H,8-9H2,1H3
InChIKeyZCHQGBMOCDTQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Profile of 2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol (CAS 783317-42-0): A Differentiated 4-Aminoquinazoline Scaffold


2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol (CAS 783317-42-0; molecular formula C₁₅H₁₅N₃OS; MW 285.36 g/mol) belongs to the 2-substituted quinazolin-4-ylamine analogue class, a privileged scaffold validated across capsaicin (TRPV1) receptor modulation [1] and epidermal growth factor receptor (EGFR) kinase inhibition programs [2]. The compound features a 2-(thiophen-2-yl) substituent on the quinazoline core and an N-methyl-N-(2-hydroxyethyl)amino group at the 4-position. This specific substitution pattern — a mono-N-methyl tertiary amine bearing a single terminal hydroxyl — distinguishes it from the more extensively studied bis(2-hydroxyethyl)amino congener (CAS 58139-47-2) and from 5-nitrothiophene-containing quinazoline analogs with documented carcinogenicity liabilities. Commercially available at 97–98% purity from multiple specialty chemical vendors , the compound is positioned as a research-grade intermediate or screening candidate for medicinal chemistry programs targeting receptor tyrosine kinases, transient receptor potential channels, or capsaicin receptor pathways.

Why In-Class 2-Thiophene Quinazoline Analogs Cannot Be Interchanged Without Quantitative Risk Assessment: The Case of CAS 783317-42-0


The 2-(thiophen-2-yl)quinazolin-4-ylamine chemotype exhibits profound biological divergence driven by seemingly modest structural variations. The presence or absence of a 5-nitro group on the thiophene ring determines carcinogenicity: 5-nitrothiophene analogs produced 100% mammary adenocarcinoma incidence in Sprague-Dawley rats, whereas the non-nitro analog 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline caused only solitary benign mammary tumors in 4 of 28 female rats (P > 0.2) [1]. At the 4-amino position, the N-methyl-N-(2-hydroxyethyl) substitution of CAS 783317-42-0 reduces the hydrogen bond donor count to one, compared to two HBDs in the bis(hydroxyethyl) congener, altering predicted membrane permeability and CNS penetration potential [2]. Furthermore, 6,7-substitution patterns on the quinazoline core — absent in CAS 783317-42-0 but present in potent EGFR inhibitors such as compound 5e — dramatically shift kinase selectivity [3]. These orthogonal structure-activity relationships demonstrate that in-class analogs cannot serve as drop-in replacements without program-specific risk of toxicity, off-target pharmacology, or altered physicochemical developability profiles.

Quantitative Differentiation Evidence for 2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol (CAS 783317-42-0) vs. Closest Structural Analogs


Carcinogenicity Risk Profile vs. 5-Nitrothiophene Quinazoline Analogs: A 100% vs. Non-Significant Tumor Incidence Divide

The target compound (CAS 783317-42-0) bears no nitro substituent on the thiophene ring. In the definitive 1976 comparative carcinogenicity study by Cohen et al., the structurally closest non-nitro analog — 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline (CAS 58139-47-2) — was tested alongside five 5-nitrothiophene quinazoline congeners under identical feeding protocols in Sprague-Dawley rats [1]. The 5-nitrothiophene analog 4-bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline induced a 100% incidence of mammary adenocarcinomas in 28 female rats (3 benign + 5 malignant mammary tumors plus 13 small intestine sarcomas in 20 male rats). In marked contrast, the non-nitro analog lacking the 5-nitro group produced only 4 of 28 female rats with solitary benign mammary tumors, a finding not statistically distinguishable from background (P > 0.2) [1]. The absence of the 5-nitro group on CAS 783317-42-0 places it in the low-carcinogenicity structural class, a critical procurement consideration when selecting 2-thiophene quinazoline intermediates for programs requiring chronic toxicity evaluation.

Carcinogenicity Genotoxicity 5-Nitrothiophene Safety differentiation Procurement risk assessment

Molecular Weight and Hydrogen Bond Donor Reduction vs. Bis(2-hydroxyethyl)amino Analog (CAS 58139-47-2)

CAS 783317-42-0 (MW 285.36 g/mol) replaces one 2-hydroxyethyl arm of the bis(hydroxyethyl)amino congener (MW 315.39 g/mol) with a methyl group, reducing molecular weight by 30.03 g/mol and, critically, reducing the hydrogen bond donor (HBD) count from 2 to 1 while maintaining 4 hydrogen bond acceptors [1]. The single HBD in the target compound brings it within the optimal range for blood-brain barrier penetration (HBD ≤ 3 per the Rule of Three for CNS fragment-based leads), whereas the bis analog with two HBDs carries a higher desolvation penalty for passive membrane crossing [1]. This structural distinction is non-trivial: in the capsaicin receptor (TRPV1) antagonist program from which this scaffold emerged, modulation of HBD count at the 4-amino position was a key parameter governing oral bioavailability and CNS exposure [2].

Physicochemical property Hydrogen bond donor Membrane permeability CNS drug-likeness Fragment-based drug design

Lipophilicity (LogP) Differentiation from Bis(2-hydroxyethyl)amino Analog: Implications for Passive Permeability

Vendor-reported data indicate a LogP of 2.7868 for CAS 783317-42-0 , compared with a LogP of 2.14930 for the bis(2-hydroxyethyl)amino analog (CAS 58139-47-2) [1], yielding a ΔLogP of approximately +0.64. This ~0.64 log-unit increase in lipophilicity, attributable to replacement of one hydroxyl-bearing ethyl chain with a methyl group, places the target compound closer to the optimal LogP range (1–4) for oral drug-like molecules while remaining within generally favorable boundaries. In the thiophene-bearing quinazoline EGFR inhibitor series, lipophilicity modulation at the 4-amino position was a recognized driver of cellular potency differentials between A431 (EGFR-overexpressing) and A549 (EGFR wild-type) cell lines [2]. The intermediate LogP of CAS 783317-42-0 positions it as a potentially balanced permeability scaffold relative to both more polar bis(hydroxyethyl) analogs and more lipophilic 6,7-dimethoxy quinazoline derivatives.

Lipophilicity LogP ADME prediction Permeability Developability

EGFR Kinase Inhibitory Potential: Class-Level Cellular Selectivity Patterns Favoring the 2-Thiophene Quinazoline Pharmacophore

A systematic 2019 study of nine 4-aminoquinazoline derivatives bearing a 2-thiophene substituent evaluated antiproliferative activity against A431 (EGFR-overexpressing) and A549 (EGFR wild-type, KRAS-mutant) cell lines via MTT assay [1]. Seven of nine compounds significantly inhibited A431 cell growth, while the same compounds exerted no significant effect on A549 proliferation — establishing a class-level selectivity signature for EGFR-dependent cell lines [1]. The most potent analog (compound 5e) achieved an IC₅₀ in A431 cells comparable to erlotinib and demonstrated EGFR autophosphorylation inhibition by Western blot [1]. Critically, the SAR revealed that quinazolines bearing 6,7-side chains were more potent than those unsubstituted at 6,7-positions, and electron-withdrawing hydrophobic groups (Cl, Br) at the 5-position of the thiophene were preferred [1]. CAS 783317-42-0 — lacking 6,7-substitution and bearing an unsubstituted 2-thiophene — represents the minimal pharmacophoric scaffold against which 6,7- and 5-thiophene elaborations can be benchmarked, providing a clean starting point for SAR expansion without confounding substituent effects.

EGFR kinase Antiproliferative A431 cells Selectivity Structure-activity relationship

TRPV1/Capsaicin Receptor Antagonist Pharmacophore Validation: 2-Position Substitution SAR from the Amino quinazoline Class

The 4-aminoquinazoline scaffold was extensively validated as a TRPV1 (VR1) antagonist chemotype through a focused SAR exploration of 2-position substitution published by Blum et al. (Neurogen Corporation, 2008) [1]. The lead compound from this series (compound 18) demonstrated oral absorption and excellent in vivo potency and efficacy in a rat acute inflammatory pain model [1]. The patent estate (US7074799 and related filings) explicitly claims 2-substituted quinazolin-4-ylamine analogues — including those with an unsubstituted 2-thiophene and a 4-[(2-hydroxyethyl)(methyl)amino] substitution pattern — as capsaicin receptor modulators useful for treating conditions associated with pathological capsaicin receptor activation [2]. The broader TRPV1 antagonist field has established that quinazoline-based antagonists (e.g., compound 20a, hTRPV1 IC₅₀ = 42 nM) can achieve sub-100 nM potency, with the quinazoline core conferring a potency advantage over the regioisomeric phthalazine (IC₅₀ = 175 nM) and cinnoline scaffolds [3]. CAS 783317-42-0 occupies a defined position within this extensively patented pharmacophore space with established in vivo proof-of-concept precedent.

TRPV1 antagonist Capsaicin receptor Pain Vanilloid receptor In vivo efficacy

Commercial Availability Benchmark: Purity and Vendor Diversity vs. Bespoke Synthesis Requirements for Close Analogs

CAS 783317-42-0 is stocked by multiple independent specialty chemical vendors at standardized purity grades of 97% (AKSci Product No. 6032EQ) and 98% (Leyan Product No. 1327476) , with additional listings from Fujifilm Wako Pure Chemical [1] and the MolDB screening compound repository . In contrast, the closest structural analog — 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline (CAS 58139-47-2) — is primarily listed in carcinogenicity databases and legacy chemical catalogs without active commercial stocking at comparable purity tiers. The 5-nitrothiophene analogs (e.g., CAS 33389-36-5) carry documented carcinogenicity warnings that restrict their routine procurement for general laboratory use. The multi-vendor availability of CAS 783317-42-0 at defined 97–98% purity reduces single-supplier dependency and provides procurement reliability for iterative medicinal chemistry campaigns where resupply continuity is critical.

Commercial availability Purity specification Procurement lead time Vendor benchmarking Catalog compound

Optimal Deployment Scenarios for CAS 783317-42-0 Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring a Non-Mutagenic 2-Thiophene Quinazoline Core

Programs targeting receptor tyrosine kinases (EGFR, p38α MAPK) or TRPV1 channels that require a 2-(thiophen-2-yl)quinazoline intermediate should prioritize CAS 783317-42-0 over 5-nitrothiophene analogs. The 1976 Cohen et al. carcinogenicity study provides quantitative justification: 5-nitrothiophene analogs produce 100% mammary adenocarcinoma incidence, whereas the non-nitro class shows only benign tumors at rates not statistically distinguishable from background (P > 0.2) [1]. Using CAS 783317-42-0 as the core synthetic intermediate eliminates the need for downstream genotoxicity screening of nitro-containing analogs and reduces regulatory friction during IND-enabling studies.

CNS-Penetrant TRPV1 Antagonist Screening Where Hydrogen Bond Donor Minimization Is Critical

For pain or sensory neuroscience programs exploring CNS-penetrant TRPV1 antagonists, CAS 783317-42-0 offers a single HBD (vs. two HBDs in the bis(hydroxyethyl) analog), placing it within the Rule of Three guidelines for CNS fragment-based leads [1]. The Neurogen aminoquinazoline TRPV1 antagonist series demonstrated that 2-position substitution tuning around the 4-aminoquinazoline core can yield orally bioavailable compounds with in vivo efficacy in rat inflammatory pain models . CAS 783317-42-0 provides the minimal HBD scaffold for SAR expansion at the 6- and 7-positions without the confounding influence of a second hydroxyl group.

EGFR Kinase Probe Development Utilizing an Unsubstituted 6,7-Quinazoline Baseline Scaffold

The 2019 EGFR inhibitor SAR study demonstrated that 6,7-substitution on the quinazoline core markedly enhances potency against EGFR-overexpressing A431 cells, while 5-position electron-withdrawing groups (Cl, Br) on the thiophene further improve activity [1]. CAS 783317-42-0, lacking both 6,7-substituents and 5-thiophene modification, represents the cleanest possible baseline scaffold for systematic SAR exploration. Researchers can use this compound as the unsubstituted reference point to quantify the potency gains from sequential 6,7-dimethoxy, 5-halogen, and 4-aminoalkyl modifications, enabling rigorous structure-activity correlation without confounding pre-existing substituent effects.

Chemical Biology Tool Compound Supply Where Multi-Vendor Resupply Continuity Is Essential

For academic screening centers or industrial core facilities requiring dependable resupply of a 2-thiophene quinazoline building block, CAS 783317-42-0 offers procurement advantages over close analogs. With at least two independent vendors (AKSci at 97% and Leyan at 98%) actively stocking the compound, plus listings from Fujifilm Wako and MolDB, supply chain risk is distributed [1][2]. In contrast, the bis(hydroxyethyl) analog (CAS 58139-47-2) has limited active commercial availability, and 5-nitrothiophene analogs carry carcinogenicity-based procurement restrictions. For high-throughput screening (HTS) campaigns or fragment-based drug discovery (FBDD) libraries requiring gram-scale resupply, CAS 783317-42-0 provides superior supply assurance.

Quote Request

Request a Quote for 2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.